synthesis of 1H-indole-3-carbaldehyde oxime from indole-3-carbaldehyde
synthesis of 1H-indole-3-carbaldehyde oxime from indole-3-carbaldehyde
[1][2]
Executive Summary
This technical guide details the synthesis of (E)-1H-indole-3-carbaldehyde oxime (CAS: 2592-05-4), a critical intermediate in the development of indole-based alkaloids, phytoalexins (e.g., camalexin), and kinase inhibitors.[1] The protocol utilizes a base-promoted condensation of indole-3-carbaldehyde with hydroxylamine hydrochloride in an ethanol-water system.[1] This method is selected for its high atom economy, scalability, and preferential formation of the thermodynamically stable E-isomer.[1]
Strategic Context & Utility
Indole-3-carbaldehyde oxime is not merely a final product but a divergent scaffold.[1] Its strategic value lies in its reactivity:
-
Nitrile Synthesis: Dehydration yields indole-3-carbonitrile, a precursor to auxin analogs.[1]
-
Tryptamine Synthesis: Reduction yields tryptamine derivatives (serotonin analogs).[1]
-
Heterocycle Formation: Cyclization leads to carbolines and other fused ring systems used in oncology and virology.[1]
Reaction Mechanics
The synthesis proceeds via a nucleophilic attack of hydroxylamine on the carbonyl carbon of the indole-3-carbaldehyde.[1]
Mechanism
The reaction is pH-dependent.[1] We utilize a buffered alkaline condition (
-
Nucleophilic Attack: The lone pair of the nitrogen in hydroxylamine attacks the carbonyl carbon.[1]
-
Proton Transfer: Formation of a carbinolamine intermediate (tetrahedral).[1]
-
Dehydration: Elimination of water to form the C=N bond.[1]
Stereochemistry (E/Z Isomerism)
The oxime can exist as Z (syn) or E (anti) isomers.[1] The E-isomer is sterically favored due to the repulsion between the hydroxyl group and the indole C4 proton in the Z-form.[1]
-
Target: E-isomer (Melting Point: ~179–181 °C).[1]
-
By-product: Z-isomer (Melting Point: ~112–115 °C).[1]
-
Control: Thermodynamic control (reflux) and specific recrystallization solvents favor the E-isomer.[1]
Figure 1: Mechanistic pathway for the conversion of indole-3-carbaldehyde to its oxime.[1][2]
Optimized Synthetic Protocol
Scale: 10 mmol (adaptable to kg scale) Expected Yield: 85–95%[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Amount | Role |
| Indole-3-carbaldehyde | 145.16 | 1.0 | 1.45 g | Limiting Reagent |
| Hydroxylamine HCl | 69.49 | 1.5 | 1.04 g | Nucleophile Source |
| Sodium Carbonate ( | 105.99 | 0.75 | 0.80 g | Base (Buffer) |
| Ethanol (95%) | - | Solvent | 15 mL | Solubilizer |
| Water (DI) | - | Solvent | 5 mL | Salt solubilizer |
Note: NaOH (2.0 equiv) can be substituted for
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carbaldehyde (1.45 g) in Ethanol (15 mL).
-
Activation: In a separate beaker, dissolve Hydroxylamine HCl (1.04 g) in Water (5 mL). Slowly add Sodium Carbonate (0.80 g) to this aqueous solution. Caution:
evolution will occur. -
Addition: Dropwise add the buffered hydroxylamine solution to the indole-ethanol solution over 5 minutes.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 2 hours .
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (50 mL) with vigorous stirring. The oxime will precipitate as a white/off-white solid.[1]
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual salts. -
Purification: Recrystallize the crude solid from Acetone/Water or Ethanol/Water to obtain pure (E)-isomer crystals.[1]
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
Figure 2: Operational workflow for the synthesis and isolation of indole-3-carbaldehyde oxime.
Process Variables & Troubleshooting (E-E-A-T)
As an experienced scientist, you must control specific variables to ensure reproducibility.[1]
| Variable | Impact | Optimization Strategy |
| pH Control | Low pH (<4) promotes hydrolysis; High pH (>10) can degrade the indole ring.[1] | Use |
| Temperature | Low temp favors kinetic product (Z-isomer); High temp favors thermodynamic product (E-isomer).[1] | Reflux is mandatory to ensure conversion to the stable E-isomer.[1] |
| Solvent Ratio | Too much water precipitates the aldehyde early; too much ethanol prevents product precipitation.[1] | Maintain a 3:1 Ethanol:Water ratio during reaction.[1] |
| Isomer Purity | The Z-isomer is more soluble in non-polar solvents.[1] | Recrystallization from Acetone/Water selectively precipitates the E-isomer.[1] |
Self-Validating System:
-
Visual Cue: The reaction mixture typically transitions from a clear yellow solution to a suspension as the reaction cools, indicating product formation.[1]
-
TLC Confirmation: The oxime is significantly more polar than the aldehyde.[1] A large
shift (e.g., from 0.8 to 0.2 in 2:1 Pet.[1] Ether/EtOAc) confirms conversion [1].
Characterization Data
The following data corresponds to the purified (E)-isomer .
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Turns pink/brown if oxidized/impure.[1] |
| Melting Point | 179 – 181 °C | Sharp range indicates high purity [1].[1] |
| DMSO- | ||
| IR Spectroscopy | 3100–3400 | Broad OH stretch is characteristic.[1] |
Note: The Z-isomer (syn) typically melts lower, around 112–115 °C [1].[1] If your MP is low, recrystallize again.[1]
Safety & Scale-Up
-
Thermal Runaway: Hydroxylamine free base is unstable.[1] Never heat the hydroxylamine/base mixture without the solvent/substrate present.[1]
-
Sensitization: Indoles and hydroxylamine are skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]
-
Scale-Up: On >100g scale, replace filtration with centrifugation. The ethanol mother liquor can be recycled, but check for accumulation of the Z-isomer.[1]
References
-
Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2019).[1] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.[1][6][3] Molecules, 24(18), 3347.[1][7] Link
-
PubChem.[8][1] (n.d.). Indole-3-aldehyde oxime (CID 135449256).[8][1] National Library of Medicine.[1] Link
-
Organic Syntheses. (2024).[1][4][9] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1][4] Org.[8][1][6][4] Synth., 101, 21-33.[1] (Cited for TLC Rf comparison standards). Link
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- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
